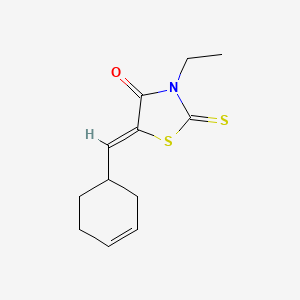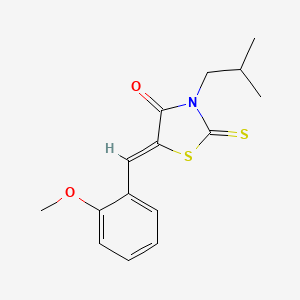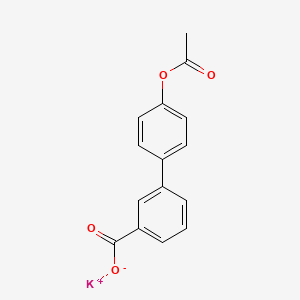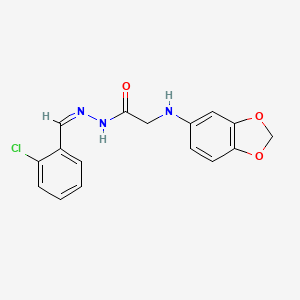![molecular formula C14H16N2O2S B3921185 2-[4-(methylsulfonyl)phenyl]-5-propylpyrimidine](/img/structure/B3921185.png)
2-[4-(methylsulfonyl)phenyl]-5-propylpyrimidine
描述
2-[4-(methylsulfonyl)phenyl]-5-propylpyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a pyrimidine derivative that has shown promising results in various studies related to cancer research, inflammation, and neurological disorders.
科学研究应用
2-[4-(methylsulfonyl)phenyl]-5-propylpyrimidine has shown potential applications in various scientific research fields, including cancer research, inflammation, and neurological disorders. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also shown anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, this compound has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用机制
The mechanism of action of 2-[4-(methylsulfonyl)phenyl]-5-propylpyrimidine involves the inhibition of various signaling pathways that are involved in cancer cell growth, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell proliferation. Additionally, it can inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. This compound has also been shown to activate the Nrf2 pathway, which is involved in reducing oxidative stress and inflammation in the brain.
Biochemical and physiological effects:
Studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines and reduce oxidative stress in the brain. Additionally, this compound has been shown to improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using 2-[4-(methylsulfonyl)phenyl]-5-propylpyrimidine in lab experiments include its potential applications in various scientific research fields, including cancer research, inflammation, and neurological disorders. Additionally, this compound has shown promising results in various studies and has a well-defined mechanism of action. However, the limitations of using this compound in lab experiments include its limited solubility in water and the need for specialized equipment for its synthesis.
未来方向
There are several future directions for the research on 2-[4-(methylsulfonyl)phenyl]-5-propylpyrimidine. One direction is to investigate the potential applications of this compound in other scientific research fields, such as cardiovascular diseases and autoimmune disorders. Additionally, future studies could focus on optimizing the synthesis method to improve the yield and purity of the compound. Furthermore, studies could investigate the potential side effects of this compound and its interactions with other drugs. Finally, future research could investigate the potential of this compound as a therapeutic agent in clinical trials.
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research fields. This compound has potential applications in cancer research, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of various signaling pathways that are involved in these diseases. While there are limitations to using this compound in lab experiments, there are several future directions for research that could lead to its potential use as a therapeutic agent.
属性
IUPAC Name |
2-(4-methylsulfonylphenyl)-5-propylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-3-4-11-9-15-14(16-10-11)12-5-7-13(8-6-12)19(2,17)18/h5-10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWMOEBKPRYDDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C(N=C1)C2=CC=C(C=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(5-iodo-2-furyl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3921121.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3921127.png)





![3-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3921169.png)

![N-(2-allyl-2-hydroxy-4-penten-1-yl)-3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B3921175.png)
![N-({1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B3921183.png)
![2-{3-nitro-4-[(3-pyridinylmethyl)amino]benzoyl}benzoic acid](/img/structure/B3921188.png)
![4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-N-(4-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B3921189.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B3921198.png)